Mechanism-Based β-Lactamase Inactivation: Latamoxef as a Suicide Substrate vs. Competitive Inhibitors
Latamoxef is distinguished from all comparator β-lactams—including cefoxitin, cefuroxime, and cefotaxime—by its capacity to act as a mechanism-based, time-dependent inactivator (suicide substrate) of cephalosporinases. While cefoxitin, cefuroxime, and cefotaxime exhibit simple competitive or non-interactive behavior toward penicillinases, their resistance to cephalosporinases is passive; latamoxef actively and progressively abolishes cephalosporinase activity through a specific active-site-directed inactivation process [1]. In a systematic evaluation against β-lactamases produced by 15 clinical strains representing 10 Gram-negative species, latamoxef was the only compound among nine penicillins and 15 cephalosporins tested that was unaffected by the β-lactamases produced [2]. Furthermore, latamoxef inhibits production of β-lactamases and does not induce class I β-lactamase expression, in contrast to cefoxitin and imipenem, which are known inducers [3].
| Evidence Dimension | β-lactamase interaction mechanism and induction profile |
|---|---|
| Target Compound Data | Mechanism-based inactivator (suicide substrate) of cephalosporinases; does not induce class I β-lactamase; unaffected by β-lactamases from 15 strains of 10 Gram-negative species |
| Comparator Or Baseline | Cefoxitin, cefuroxime, cefotaxime: competitive/non-interactive only, no mechanism-based inactivation; cefoxitin and imipenem: known inducers of class I β-lactamase |
| Quantified Difference | Qualitative mechanistic difference—'first β-lactam antibiotic shown to possess this property of inactivation of β-lactamases' (Labia, 1982); only compound unaffected among 24 β-lactams tested against 15 β-lactamase-producing strains (Goto, 1982) |
| Conditions | Multiple β-lactamase preparations from clinical Gram-negative isolates; spectrophotometric and microbiological inactivation assays; enzyme induction studies in Enterobacter cloacae and Pseudomonas aeruginosa models |
Why This Matters
Procurement of latamoxef over cefotaxime or ceftriaxone is scientifically justified when the target pathogen population includes derepressed AmpC/class I cephalosporinase producers, where passive β-lactamase stability is insufficient and active enzyme inactivation provides a pharmacodynamic advantage.
- [1] Labia R. Moxalactam: an oxa-beta-lactam antibiotic that inactivates beta-lactamases. Rev Infect Dis. 1982;4 Suppl:S529-S535. doi:10.1093/clinids/4.supplement_3.s529. PMID: 6218563. View Source
- [2] Goto S. In vitro and in vivo antibacterial activity of moxalactam, an oxa-β-lactam antibiotic. Rev Infect Dis. 1982;4(Suppl_3):S501-S510. doi:10.1093/clinids/4.Supplement_3.S501. View Source
- [3] Carmine AA et al. Moxalactam (Latamoxef). Drugs. 1983;26(4):279-333. Section 2.3: β-Lactamase Stability. doi:10.2165/00003495-198326040-00001. View Source
